![molecular formula C14H15F7O3Si B12567254 Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane CAS No. 183607-56-9](/img/structure/B12567254.png)
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is a specialized organosilicon compound characterized by its unique structure, which includes a tetrafluorinated phenyl ring and a trifluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane typically involves the reaction of a tetrafluorinated phenyl derivative with a silicon-based reagent. One common method includes the use of triethoxysilane as a starting material, which reacts with the tetrafluorinated phenyl compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Coupling Reactions: The trifluoroethenyl group can participate in coupling reactions, such as Heck or Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions involving the ethoxy groups.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex organic molecules with extended conjugation, while substitution reactions can produce a variety of organosilicon compounds .
Applications De Recherche Scientifique
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Surface Modification: Employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
Mécanisme D'action
The mechanism by which Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other molecules. The trifluoroethenyl group can participate in addition reactions, contributing to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxy[4-(trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a trifluoroethenyl group.
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane: Similar structure with both tetrafluorinated phenyl and trifluoromethyl groups.
Uniqueness
Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane is unique due to the presence of both tetrafluorinated phenyl and trifluoroethenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
Propriétés
Numéro CAS |
183607-56-9 |
|---|---|
Formule moléculaire |
C14H15F7O3Si |
Poids moléculaire |
392.34 g/mol |
Nom IUPAC |
triethoxy-[2,3,5,6-tetrafluoro-4-(1,2,2-trifluoroethenyl)phenyl]silane |
InChI |
InChI=1S/C14H15F7O3Si/c1-4-22-25(23-5-2,24-6-3)13-11(18)8(15)7(9(16)12(13)19)10(17)14(20)21/h4-6H2,1-3H3 |
Clé InChI |
XKWOGPCRGMOFRM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(=C(F)F)F)F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
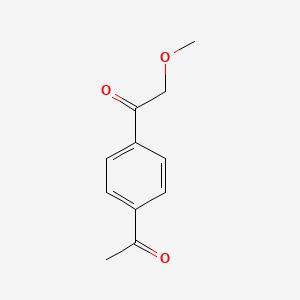
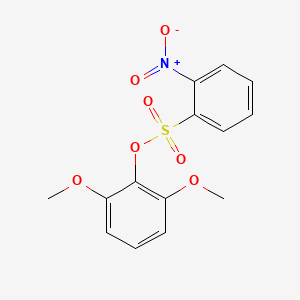
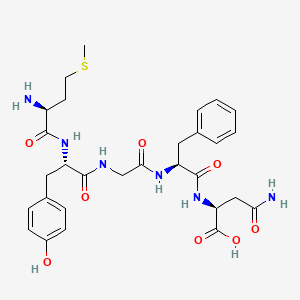
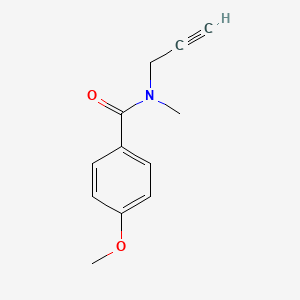
![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
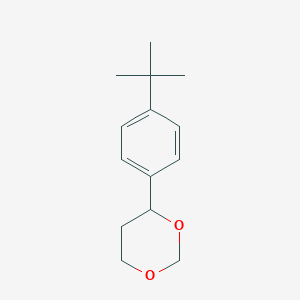

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
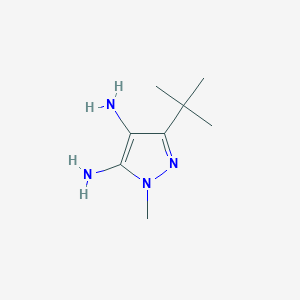
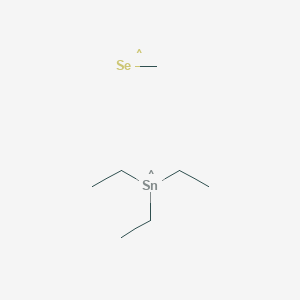
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
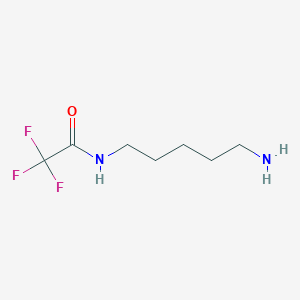
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
